molecular formula C12H18N4 B2692240 1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-amine CAS No. 1232789-68-2

1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-amine

Cat. No.: B2692240
CAS No.: 1232789-68-2
M. Wt: 218.304
InChI Key: XKOGTPVTPOBYTR-UHFFFAOYSA-N
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Description

1-[3-(Dimethylamino)propyl]-1H-benzimidazol-5-amine ( 1232789-68-2) is a substituted benzimidazole derivative with the molecular formula C12H18N4 and a molecular weight of 218.30 g/mol . This chemical compound features a benzimidazole core, a privileged structure in medicinal chemistry, which is functionalized at the 1-position with a 3-(dimethylamino)propyl chain and at the 5-position with an amine group. The SMILES notation for this compound is CN(C)CCCn1cnc2cc(N)ccc21 . Benzimidazole derivatives are of significant research value due to their wide range of biological activities. Structural analogs of this compound have been extensively studied for their potential applications in pharmaceutical development, particularly as serotonin transporter (SERT) inhibitors for neuropharmacological research . The dimethylaminopropyl side chain is a common pharmacophoric element that can enhance solubility and contribute to interactions with biological targets. Related benzimidazole compounds have demonstrated promising antimicrobial and antioxidant activities in scientific studies, suggesting potential research applications in these areas as well . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[3-(dimethylamino)propyl]benzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4/c1-15(2)6-3-7-16-9-14-11-8-10(13)4-5-12(11)16/h4-5,8-9H,3,6-7,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKOGTPVTPOBYTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C=NC2=C1C=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-amine typically involves the reaction of benzimidazole derivatives with 3-(dimethylamino)propylamine. One common method includes the condensation of o-phenylenediamine with formic acid to form benzimidazole, followed by alkylation with 3-(dimethylamino)propyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1-[3-(Dimethylamino)propyl]-1H-benzimidazol-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

1-[3-(Dimethylamino)propyl]-1H-benzimidazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzimidazole ring can intercalate with DNA or interact with protein active sites. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Research Findings and Implications

  • MAO-B Inhibition: The dimethylaminopropyl chain in FS32 and the target compound suggests a role in targeting neurological enzymes. This substituent’s basicity may enhance interactions with MAO-B’s flavin adenine dinucleotide (FAD) cofactor .
  • Anthelmintic Potential: Structural similarity to phenylbenzimidazoles linked to Niclosamide (Tanimoto score: 0.625) implies possible antiparasitic activity, though in vivo validation is needed .
  • Solubility and Bioavailability: The dimethylaminopropyl group likely improves aqueous solubility compared to phenyl-substituted analogs, critical for CNS-targeting drugs .

Biological Activity

1-[3-(Dimethylamino)propyl]-1H-benzimidazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The compound features a benzimidazole core, which is known for its ability to interact with various biological targets. The presence of the dimethylamino group enhances its solubility and potential bioactivity. The molecular formula is C₁₁H₁₅N₃, indicating the presence of 11 carbon atoms, 15 hydrogen atoms, and 3 nitrogen atoms.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit essential enzymes in bacterial cell division, particularly FtsZ in Mycobacterium tuberculosis (Mtb), which is crucial for bacterial proliferation .
  • DNA Intercalation : The benzimidazole moiety allows the compound to intercalate with DNA, potentially disrupting replication and transcription processes.
  • Receptor Modulation : It also exhibits activity at serotonin transporters (SERT), affecting neurotransmitter regulation, which may contribute to its antidepressant properties .

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity:

  • Against Mycobacterium tuberculosis : Studies indicate that this compound exhibits minimum inhibitory concentrations (MICs) ranging from 0.39 to 6.1 µg/mL against both drug-sensitive and resistant strains of Mtb . This suggests potential for treating tuberculosis, including latent infections.
CompoundMIC (µg/mL)Target Organism
10.39Mtb H37Rv
20.63Mtb H37Rv

Anticancer Activity

The compound's anticancer properties have also been explored extensively:

  • Cell Cycle Regulation : Research indicates that it can induce cell cycle arrest in cancer cells, particularly increasing the G2/M phase population while decreasing G1 phase cells, which is indicative of apoptotic processes .
  • Caspase Activation : The compound has been shown to activate caspases involved in apoptosis, further supporting its potential as an anticancer agent .

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Study on Antimicrobial Efficacy : A study evaluated various benzimidazole derivatives for their antibacterial properties against Mtb. The results indicated that derivatives similar to this compound exhibited potent bactericidal effects under low oxygen conditions, a characteristic crucial for targeting dormant bacterial populations .
  • Anticancer Research : In vitro studies on various cancer cell lines demonstrated that this compound significantly reduced cell viability and induced apoptosis through mechanisms involving DNA intercalation and caspase activation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-amine, and how is purity ensured?

  • Methodology : The benzimidazole core is typically synthesized via cyclization of o-phenylenediamine derivatives. Substituents like the 3-(dimethylamino)propyl group are introduced using nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Buchwald–Hartwig amination) . Purification involves column chromatography (silica gel, hexane:ethyl acetate gradients) and recrystallization. Purity is confirmed via HPLC (>95%) and elemental analysis (e.g., C, H, N within ±0.3% of theoretical values) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Key Techniques :

  • ¹H/¹³C NMR : Assign peaks for benzimidazole protons (δ 7.2–8.1 ppm) and dimethylamino groups (δ 2.2–2.5 ppm) .
  • IR Spectroscopy : Confirm NH stretches (~3250 cm⁻¹) and benzimidazole ring vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Molecular ion [M+H]⁺ expected at m/z 259.3 .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • Approach : Use catalytic systems like Pd(OAc)₂/XPhos for efficient amination (yield >85%). Solvent optimization (e.g., DMF vs. toluene) and temperature control (80–100°C) reduce side products. Kinetic studies via TLC monitoring are recommended .

Q. What structure-activity relationships (SAR) govern this compound’s biological activity?

  • Findings :

  • Dimethylamino Propyl Group : Enhances solubility and membrane permeability, critical for antimicrobial activity .
  • Benzimidazole Core : Modifications at position 5 (e.g., amine vs. nitro groups) significantly alter enzyme inhibition potency (IC₅₀ values ranging 2–50 µM) .

Q. How does this compound interact with biological targets, and what assays validate its efficacy?

  • Mechanistic Insights :

  • Enzyme Inhibition : Tested via fluorometric assays (e.g., β-lactamase inhibition with IC₅₀ = 8.3 µM) .
  • Anticancer Activity : Evaluated using MTT assays (e.g., IC₅₀ = 12 µM against HeLa cells) .

Q. How can contradictory data on biological activity across studies be resolved?

  • Resolution Strategies :

  • Control for Substituent Variability : Compare derivatives with identical substitution patterns.
  • Standardize Assay Conditions : Use consistent cell lines (e.g., ATCC-certified) and reagent batches. Contradictions in MIC values (e.g., 4–32 µg/mL against S. aureus) may stem from solvent polarity effects .

Methodological and Analytical Considerations

Q. What advanced analytical methods are used to study its stability under physiological conditions?

  • Techniques :

  • HPLC-MS/MS : Quantifies degradation products in simulated gastric fluid (pH 2.0, 37°C).
  • Circular Dichroism : Monitors conformational changes in serum proteins during binding .

Q. How can computational modeling guide the design of derivatives with enhanced activity?

  • Approach :

  • Molecular Docking (AutoDock Vina) : Predict binding to ATP-binding pockets (e.g., EGFR kinase, ΔG = -9.2 kcal/mol).
  • QSAR Models : Correlate logP values (1.8–3.5) with cytotoxicity .

Key Recommendations for Researchers

  • Focus on Mechanism : Use isotopic labeling (¹⁵N) to track metabolic pathways in vivo.
  • Collaborate : Share synthetic protocols via platforms like Zenodo to address reproducibility challenges.

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